N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic small molecule featuring a heterocyclic imidazo[1,2-b]pyridazine core. This core is substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a sulfanyl-linked acetamide moiety bearing a 2-ethoxyphenyl substituent. The compound’s structure combines electron-donating methoxy and ethoxy groups with a sulfur-containing bridge, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-20-7-5-4-6-18(20)25-22(28)15-31-23-13-12-21-24-19(14-27(21)26-23)16-8-10-17(29-2)11-9-16/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKDFTGGQFIJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazinyl core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C23H22N4O3S
- Molecular Weight : 434.5 g/mol
- CAS Number : 896284-31-4
These properties indicate that the compound is a complex organic molecule with potential interactions in biological systems.
Anticancer Activity
Several studies have investigated the anticancer properties of imidazo[1,2-b]pyridazine derivatives, including N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl}acetamide. Research indicates that compounds with imidazo-pyridazine scaffolds can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : These compounds often function by inhibiting specific kinases involved in cancer cell proliferation and survival. The imidazo-pyridazine structure is known to interact with ATP-binding sites of kinases, leading to reduced tumor growth.
- Case Study : A recent study demonstrated that a related imidazo-pyridazine compound exhibited significant cytotoxicity against breast cancer cells, suggesting that the target compound may possess similar efficacy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Imidazo[1,2-b]pyridazines have been explored for their ability to combat bacterial infections:
- Research Findings : Preliminary tests have shown that derivatives exhibit activity against Gram-positive bacteria, indicating their potential use as novel antibiotics .
Data Table: Summary of Research Findings
Toxicological Considerations
While exploring the applications of this compound, it is crucial to assess its safety profile. Toxicological studies are essential to determine the compound's therapeutic index and potential side effects.
Case Study on Toxicity
A toxicity evaluation conducted on a related imidazo-pyridazine showed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development . However, comprehensive toxicological assessments are necessary for clinical applications.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
Compounds with imidazo[1,2-a]pyridine cores (e.g., ) differ in nitrogen positioning, reducing aromatic electron density compared to pyridazine-based systems. This alters binding to targets like kinases or receptors. For example, N,N-dimethylmethanamine derivatives () prioritize pyridine’s basicity for membrane permeability, whereas pyridazine’s electron-deficient nature in the target compound may enhance π-stacking in hydrophobic pockets .
Triazolo[4,3-b]pyridazine Derivatives
describes 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, which replaces the imidazole ring with a triazole.
Substituent Analysis
Aromatic Substituents
- 4-Methoxyphenyl (Target Compound) : Electron-donating methoxy groups improve solubility and may stabilize interactions with polar residues (e.g., serine/threonine kinases).
- 4-Methylsulfonylphenyl (): The sulfonyl group in N-(2-(dimethylamino)ethyl)-3-(3-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)benzamide enhances electronegativity, favoring interactions with basic amino acids (e.g., lysine) in ATP-binding pockets .
- 4-Fluorophenyl () : Fluorine’s lipophilicity and metabolic stability are prioritized in IP-5 , contrasting with the target compound’s methoxy-driven polarity .
Sulfanyl vs. Amino Linkers
The sulfanyl bridge in the target compound may confer redox stability compared to amine-linked analogs (e.g., N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, ). Sulfur’s larger atomic radius could sterically hinder binding but improve resistance to enzymatic degradation .
Pharmacological Implications
Antimalarial Activity ()
Imidazopyridazines with diethylamino and methylsulfinyl groups (e.g., Compound 44) demonstrate antiplasmodial activity via heme detoxification inhibition. The target compound’s ethoxy and methoxy substituents may reduce efficacy in this context but could redirect activity toward other targets .
Kinase Inhibition ()
VEGFR inhibitors like N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide rely on bulky substituents for hydrophobic binding. The target compound’s smaller sulfanyl-acetamide linker may limit kinase selectivity but reduce off-target effects .
Data Tables
Table 1: Structural and Functional Comparison of Imidazopyridazine Derivatives
Biological Activity
N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl}acetamide (CAS Number: 896284-31-4) is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O3S, with a molecular weight of 434.5 g/mol. The compound features an imidazo[1,2-b]pyridazin moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 896284-31-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in SMMC7721 liver cancer cells by activating caspase pathways, leading to increased apoptosis rates and upregulation of pro-apoptotic markers such as caspase 3 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicated that it displays activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. The specific mechanisms of action are still under investigation but may involve interference with nucleic acid synthesis or protein synthesis pathways .
Enzyme Inhibition
Another notable aspect of the biological activity of this compound is its inhibitory effect on various enzymes. It has been reported to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of neurological disorders. The IC50 values for these inhibitory effects were found to be promising, suggesting that this compound could be a lead candidate for further development in neuropharmacology .
Case Studies
Several case studies have been conducted to further explore the biological implications of this compound:
- Cytotoxicity Study : A study involving human cancer cell lines reported that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The most effective concentration demonstrated over 70% inhibition of cell growth within 48 hours.
- Neuroprotective Effects : In animal models subjected to neurotoxic agents, administration of this compound showed significant neuroprotective effects as evidenced by reduced oxidative stress markers and improved behavioral outcomes.
- Microbial Resistance : A comparative study on the antimicrobial efficacy against resistant strains revealed that this compound had superior activity compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl}acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core imidazo[1,2-b]pyridazine formation : Cyclocondensation of substituted pyridazines with aldehydes under acidic conditions (e.g., acetic acid, 80°C, 12h).
Thioacetamide linkage : Sulfur nucleophilic substitution (SNAr) between the imidazo-pyridazine intermediate and a thiol-containing acetamide derivative. Use K₂CO₃ in DMF at 60°C to activate the leaving group .
Purification : Column chromatography (silica gel, EtOAc/hexane) achieves >95% purity.
Critical Factors :
- Temperature control during cyclocondensation prevents side reactions (e.g., over-oxidation).
- Solvent polarity (DMF vs. THF) impacts SNAr reaction rates .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, sulfanyl protons at δ 3.5–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/H₂O gradient) with ESI-MS detects impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves ambiguities in imidazo-pyridazine regiochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Key Structural Modifications :
- Vary substituents on the ethoxyphenyl (e.g., halogenation, methoxy vs. ethoxy) to assess steric/electronic effects.
- Replace the sulfanyl group with sulfonyl or methylene to probe hydrogen-bonding requirements .
- Assay Design :
- In vitro kinase inhibition : Use FRET-based assays (e.g., ADP-Glo™) to quantify IC₅₀ values against target kinases (e.g., p38 MAPK) .
- Cellular permeability : Caco-2 monolayer assays with LC-MS quantification .
Q. How should researchers resolve contradictory data in biological activity between in vitro and in vivo models?
Methodological Answer:
- Hypothesis Testing :
- Metabolic stability : Perform microsomal assays (human liver microsomes + NADPH) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Protein binding : Equilibrium dialysis to measure free fraction in plasma .
- In Vivo Optimization :
- Adjust dosing regimens (e.g., sustained-release formulations) if poor bioavailability is observed .
Q. What computational strategies are effective for predicting this compound’s binding mode to therapeutic targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina with flexible ligand sampling and rigid receptor (PDB: 4LPS for p38 MAPK).
- Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess stability .
- Pharmacophore Modeling :
- Define essential features (e.g., hydrogen-bond acceptors at the sulfanyl group) using Schrödinger’s Phase .
Synthesis and Optimization Challenges
Q. How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio, catalyst loading) using a central composite design .
- Flow Chemistry : Continuous-flow reactors reduce side-product formation in exothermic steps (e.g., SNAr reactions) .
Q. What strategies mitigate regioselectivity issues during imidazo-pyridazine formation?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer cyclization .
- Microwave-Assisted Synthesis : Short reaction times (30 min vs. 12h) minimize thermal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
